molecular formula C7H9NO B12210407 (2E)-3-(2-furyl)prop-2-enylamine

(2E)-3-(2-furyl)prop-2-enylamine

Cat. No.: B12210407
M. Wt: 123.15 g/mol
InChI Key: FDGZUEQNFJPGFA-HNQUOIGGSA-N
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Description

3-(furan-2-yl)prop-2-en-1-amine is an organic compound that belongs to the class of furan derivatives It features a furan ring attached to a prop-2-en-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(furan-2-yl)prop-2-en-1-amine typically involves the reaction of furan-2-carbaldehyde with allylamine. The process can be carried out under mild conditions using a base such as sodium hydroxide in an aqueous or alcoholic medium. The reaction proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product .

Industrial Production Methods

Industrial production of 3-(furan-2-yl)prop-2-en-1-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(furan-2-yl)prop-2-en-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Furan-2-carboxaldehyde or furan-2-carboxylic acid.

    Reduction: 3-(furan-2-yl)propylamine.

    Substitution: Various N-substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(furan-2-yl)prop-2-en-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(furan-2-yl)prop-2-en-1-amine involves its interaction with various molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-(furan-2-yl)prop-2-en-1-one: Similar structure but with a carbonyl group instead of an amine.

    3-(furan-2-yl)prop-2-en-1-ol: Contains a hydroxyl group instead of an amine.

    3-(furan-2-yl)prop-2-en-1-thiol: Features a thiol group instead of an amine.

Uniqueness

3-(furan-2-yl)prop-2-en-1-amine is unique due to its amine functionality, which allows it to participate in a wide range of chemical reactions and biological interactions. This versatility makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H9NO

Molecular Weight

123.15 g/mol

IUPAC Name

(E)-3-(furan-2-yl)prop-2-en-1-amine

InChI

InChI=1S/C7H9NO/c8-5-1-3-7-4-2-6-9-7/h1-4,6H,5,8H2/b3-1+

InChI Key

FDGZUEQNFJPGFA-HNQUOIGGSA-N

Isomeric SMILES

C1=COC(=C1)/C=C/CN

Canonical SMILES

C1=COC(=C1)C=CCN

Origin of Product

United States

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